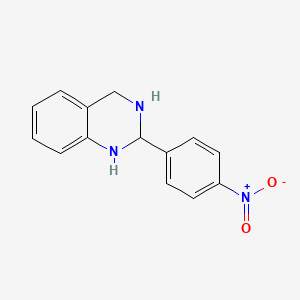
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a nitro group attached to a phenyl ring and a tetrahydroquinazoline core. Its properties and applications make it a subject of interest in fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves multiple steps, starting with the nitration of phenyl compounds to introduce the nitro group. The tetrahydroquinazoline core can be constructed through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow processes and batch reactions are employed to optimize yield and purity. Quality control measures are implemented to ensure that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.
Comparación Con Compuestos Similares
4-Nitrophenol: A structurally related compound with applications in the production of dyes and pharmaceuticals.
2-Nitrophenol: Another nitrophenol derivative with distinct chemical properties and uses.
3-Nitrophenol: Similar to 2-nitrophenol but with different reactivity and applications.
Uniqueness: 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline stands out due to its unique combination of a nitro group and a tetrahydroquinazoline core. This combination imparts specific chemical and biological properties that differentiate it from other nitrophenol derivatives.
Propiedades
Número CAS |
84571-09-5 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-8,14-16H,9H2 |
Clave InChI |
DKBMMCHWCMHPFE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



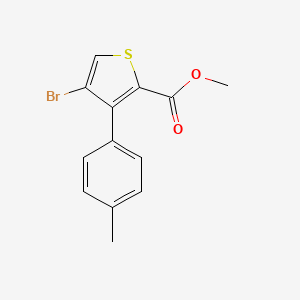
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)


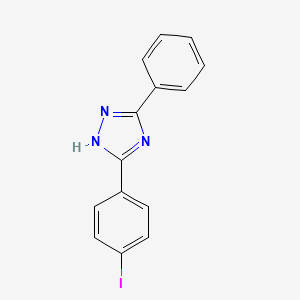


![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
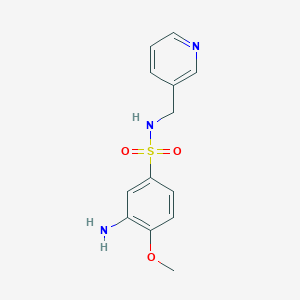
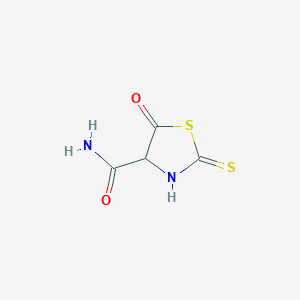
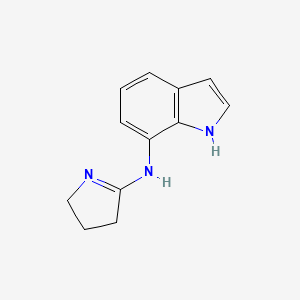
![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
